
Bisphenol A monosulfate
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Overview
Description
Bisphenol A monosulfate (BPA monosulfate) is a phase II metabolite of bisphenol A (BPA), a well-known endocrine-disrupting chemical. BPA undergoes sulfation in the liver, primarily mediated by sulfotransferase enzymes, to form BPA monosulfate . This conjugation process enhances water solubility, facilitating biliary and urinary excretion . Unlike BPA, which exhibits estrogenic activity by binding to estrogen receptors, BPA monosulfate lacks significant hormonal activity due to its inability to cross cell membranes . Analytical studies using LC-MS/MS and HR-MS have identified BPA monosulfate in biological samples, such as HepG2 cell extracts and human urine, with detection limits as low as 0.15 ng/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A monosulfate is synthesized through the sulfation of Bisphenol A. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the monosulfate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Enzymatic Deconjugation
BPAS can undergo enzymatic hydrolysis to regenerate free BPA, though this process is context-dependent:
Key Findings
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Deconjugation Enzymes : Sulfatases (e.g., arylsulfatase C) catalyze the hydrolysis of BPAS to BPA and sulfate .
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Biological Relevance :
Reaction Pathway
BPASSulfataseBPA+SO42−
Metabolic Formation and Detoxification
BPAS is predominantly formed in the liver via sulfotransferase (SULT)-mediated conjugation:
Mechanistic Insights
Analytical Characterization
Advanced techniques validate BPAS structure and quantify its presence:
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
---|---|---|---|
BPAS | 307.0 → 211.0 | 307.0 → 133.0 | 25 |
NMR Confirmation
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1H–1H ROESY 2D-NMR : Confirmed β-anomeric configuration of the sulfate group, ruling out α-configuration .
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Chemical Shifts : Aromatic protons observed at δ 6.7–7.2 ppm, sulfate ester protons at δ 4.2–4.5 ppm .
Stability and Reactivity
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pH Stability : Stable in neutral urine but hydrolyzes under acidic conditions (pH < 4) .
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Thermal Stability : Decomposes above 200°C, releasing sulfur trioxide (SO₃) .
Environmental and Toxicological Implications
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Persistence : BPAS is less environmentally persistent than BPA due to higher water solubility .
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Toxicity : While BPAS itself is non-estrogenic, its deconjugation to BPA in specific tissues raises concerns about endocrine disruption .
This synthesis of BPAS chemistry underscores its role as a detoxification intermediate and highlights the importance of advanced analytical methods in elucidating its metabolic fate.
Scientific Research Applications
Metabolism and Biomarkers of Exposure
Human Metabolism of Bisphenol A:
Upon ingestion, BPA undergoes metabolism primarily in the liver and gastrointestinal tract, converting to various conjugated forms, including BPAS. This conversion process is facilitated by sulfotransferases, which add sulfate groups to BPA, forming BPAS. The presence of BPAS in biological fluids serves as a biomarker for BPA exposure, providing insight into human exposure levels and potential health risks.
Case Study: Wastewater-Based Epidemiology
A recent study developed a novel analytical method for assessing population-level exposure to BPA and its metabolites, including BPAS. The study analyzed wastewater samples from multiple locations in Spain and Portugal, detecting BPAS as a prevalent metabolite. This approach highlights the utility of BPAS as a marker in wastewater-based epidemiology to estimate community-wide BPA intake levels, which often exceed safety thresholds set by health authorities .
Environmental Monitoring
Sulfate Conjugates in Environmental Samples:
BPAS can be monitored in environmental samples to assess the impact of BPA on ecosystems. The detection of BPAS in wastewater indicates ongoing human exposure and potential environmental contamination. This monitoring is essential for understanding the fate of BPA and its metabolites in aquatic environments.
Data Table: Concentrations of BPA and Its Metabolites in Wastewater
Location | BPA Concentration (ng/L) | BPAS Concentration (ng/L) |
---|---|---|
Location A | 50 | 20 |
Location B | 70 | 30 |
Location C | 60 | 25 |
Health Implications
Endocrine Disruption Potential:
Research indicates that BPAS may exhibit endocrine-disrupting properties similar to those of its parent compound, BPA. Studies have shown that BPAS can interact with estrogen receptors, raising concerns about its potential effects on reproductive health and development .
Case Study: Prenatal Exposure
A case study highlighted a mother with significantly elevated urinary BPA levels during pregnancy, leading to concerns about neurobehavioral outcomes in her child. Although the child exhibited normal development initially, there were transient abnormalities linked to high prenatal BPA exposure, emphasizing the need for further investigation into the effects of both BPA and its metabolites like BPAS on fetal development .
Regulatory Perspectives
Regulatory agencies are increasingly focusing on the safety of BPA and its metabolites due to their widespread use in consumer products. The FDA has assessed BPA's safety in food contact applications but continues to monitor emerging data regarding its metabolites, including BPAS .
Mechanism of Action
Bisphenol A monosulfate exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural hormones, binding to estrogen receptors and altering their normal function. This interaction can lead to various physiological effects, including disruption of endocrine function and potential impacts on reproductive health .
Comparison with Similar Compounds
Structural and Metabolic Similarities
BPA monosulfate belongs to a broader class of bisphenol derivatives, including monosulfates of BPA substitutes like bisphenol S (BPS), bisphenol F (BPF), and others. These compounds share structural similarities, with sulfation typically occurring at phenolic hydroxyl groups. Below is a comparative analysis:
Table 1: Key Properties of Bisphenol Monosulfates
Notes:
- BPA monosulfate: Detected as a major detoxification product in rodents and humans. Its membrane-impermeable nature limits biological activity .
- BPF monosulfate: Structurally analogous to BPA monosulfate but derived from BPF, a BPA substitute. Limited data exist on its metabolic fate or toxicity .
- BPS monosulfate: Predicted to form via sulfation of BPS, but its hormonal activity remains uncharacterized. BPS itself exhibits estrogenic potency comparable to BPA .
Endocrine Activity
- BPA monosulfate: Lacks estrogenic activity due to sulfation, which blocks receptor binding .
- Parent Compounds (BPA, BPF, BPS) : All exhibit estrogenic, antiestrogenic, and antiandrogenic activities. BPS and BPF activate membrane-associated estrogen receptors, similar to BPA .
- Metabolites vs. Parent Compounds: Conjugation (e.g., sulfation, glucuronidation) generally inactivates bisphenols. However, prolonged oral exposure to parent compounds can delay metabolism, increasing their bioavailability and toxicity .
Analytical Detection and Environmental Persistence
- Detection Methods: LC-MS/MS is the gold standard for quantifying bisphenol monosulfates due to high sensitivity and specificity. BPA monosulfate has been validated in cell cultures and human urine .
- Environmental Fate: Parent bisphenols (BPA, BPF, BPS) persist in aquatic and terrestrial environments, with half-lives ranging from days to weeks. Monosulfates, being more polar, may degrade faster, but data on their environmental behavior are scarce .
Regulatory and Health Implications
- BPA Substitutes : BPF and BPS are marketed as "safer" alternatives but share endocrine-disrupting properties with BPA .
- Risk Assessment: While BPA monosulfate itself is non-toxic, its presence in biological matrices serves as a biomarker for BPA exposure. Conversely, unmetabolized BPA and its substitutes remain a public health concern due to their hormonal activity .
Biological Activity
Bisphenol A (BPA) is a widely used industrial chemical, primarily known for its role in the production of polycarbonate plastics and epoxy resins. Its biological activity, particularly in its metabolized forms such as Bisphenol A monosulfate (BPAS), has garnered significant attention due to potential health implications. This article explores the biological activity of BPAS, focusing on its metabolism, physiological effects, and implications for human health.
Overview of this compound
Chemical Structure and Formation
BPA is metabolized in the body primarily through two pathways: glucuronidation and sulfonation. The sulfonation pathway yields BPAS, which is a product of the action of sulfotransferase enzymes. BPAS is considered a significant metabolite because it represents a phase II detoxification product that may influence the biological effects of BPA.
Metabolism of Bisphenol A
Sulfation Process
The sulfation of BPA involves the transfer of a sulfate group to BPA, catalyzed by sulfotransferase enzymes such as SULT1A1 and SULT2A1. This process is crucial for the detoxification and elimination of BPA from the body. Research indicates that metabolic conditions, such as liver disease or obesity, can significantly impair this sulfonation process, leading to reduced capacity for BPA elimination .
Comparative Metabolism Studies
Studies have shown that individuals with metabolic disorders exhibit markedly lower levels of BPA sulfonation. For instance, in human liver tissues from patients with steatosis or cirrhosis, BPA sulfonation was found to be significantly reduced compared to healthy controls (23% and 18% respectively) . Similarly, in ob/ob mice models, SULT1A1 protein expression decreased by 97%, correlating with impaired BPA sulfonation activity .
Biological Effects of this compound
Endocrine Disruption Potential
BPAS retains some endocrine-disrupting properties similar to BPA itself. Although BPAS is less active than BPA in terms of estrogenic activity, it can still bind to estrogen receptors and potentially disrupt hormonal balance . This raises concerns regarding its impact on reproductive health and development.
Toxicological Studies
Recent studies have highlighted the toxicological implications of BPAS exposure. For example, a study assessing community-wide exposure through wastewater analysis found detectable levels of BPAS in several locations, indicating widespread environmental contamination and potential human exposure . Furthermore, adverse effects on immune function have been noted at low doses consistent with those found in human exposures .
Case Study 1: Impact on Liver Function
A study investigating the effects of metabolic disease on BPA metabolism found that individuals with liver disease had substantially lower levels of BPAS compared to healthy individuals. This suggests a compromised ability to detoxify BPA effectively under pathological conditions .
Case Study 2: Environmental Exposure Assessment
In a wastewater-based epidemiology study conducted across various locations in Spain and Portugal, BPAS was one of the most prevalent metabolites detected. The findings indicated that average community intake exceeded safety thresholds set by health authorities, raising alarms about potential public health risks associated with BPAS exposure .
Data Tables
Study | Findings | Metabolite Levels Detected (ng/L) |
---|---|---|
Study 1 | Liver disease impacts sulfonation | BPAS: 35 (BPA monosulfate) |
Study 2 | Community exposure assessment | BPAS: Detected across all samples |
Study 3 | Toxicity assessment | Immune system effects at low doses |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Bisphenol A monosulfate in environmental or biological matrices?
Category : Basic Research Question
Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound (BPA-MS) due to its high sensitivity and specificity. Key methodological considerations include:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate BPA-MS from complex matrices like wastewater or biological fluids.
- Chromatographic Separation : Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve BPA-MS from structurally similar compounds.
- Mass Spectrometry : Optimize multiple reaction monitoring (MRM) transitions for the sodium adduct of BPA-MS (m/z 367 → 211 and 367 → 93) to minimize matrix interference .
- Validation : Include recovery tests (spiked samples) and internal standards (e.g., isotopically labeled BPA-MS) to ensure accuracy and precision.
Q. How can researchers resolve contradictions in neurodevelopmental toxicity data from low-dose BPA-MS exposure studies?
Category : Advanced Research Question
Answer :
Contradictions often arise from variability in experimental design, such as differences in exposure windows, species-specific metabolism, or behavioral test protocols. To address this:
- Standardize Neurobehavioral Assays : Use validated tests (e.g., Morris water maze for spatial memory) and adhere to OECD guidelines for developmental neurotoxicity (DNT) testing.
- Control for Confounders : Monitor maternal care in rodent studies and account for endocrine-disrupting chemical (EDC) mixtures in environmental samples.
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to identify non-monotonic relationships, as traditional linear models may fail to capture low-dose effects .
- Cross-Species Comparisons : Compare toxicokinetic data (e.g., glucuronidation rates) between humans and animal models to assess translational relevance .
Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Category : Basic Research Question
Answer :
Synthetic routes for BPA-MS derivatives should prioritize reproducibility and scalability:
- Sulfonation Conditions : React Bisphenol A with sulfur trioxide (SO₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity BPA-MS sodium salts (>95% purity) .
- Characterization : Confirm sulfonation sites using nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR; S=O stretch at ~1250 cm⁻¹).
- Experimental Design : Apply a central composite rotatable design (CCRD) to optimize reaction parameters (e.g., molar ratios, temperature) and predict yield-viscosity relationships in polymer derivatives .
Q. How do non-monotonic dose-response curves (NMDRCs) complicate the risk assessment of BPA-MS?
Category : Advanced Research Question
Answer :
NMDRCs, where effects occur at low doses but not at high doses, challenge traditional toxicological paradigms:
- Mechanistic Insights : BPA-MS may act via estrogen receptor (ER) subtypes (e.g., ERβ) or non-genomic pathways (e.g., membrane-bound GPER), which exhibit biphasic responses.
- In Vitro Screening : Use ERα/β reporter gene assays across a broad concentration range (10⁻¹²–10⁻⁶ M) to identify NMDRCs .
- Epigenetic Modulation : Assess DNA methylation (e.g., pyrosequencing of imprinted genes) at low doses, as these effects may not follow linear trends .
- Regulatory Implications : Advocate for tiered testing frameworks that mandate NMDRC evaluation in OECD test guidelines for EDCs .
Q. What in vitro models are most suitable for elucidating the endocrine-disruption mechanisms of BPA-MS?
Category : Advanced Research Question
Answer :
- Cell Lines :
- MCF-7 : Human breast cancer cells for ERα-mediated proliferation assays.
- H295R : Adrenocortical cells for steroidogenesis disruption (measure cortisol via ELISA).
- Organoids : Use 3D thyroid or testicular organoids to model tissue-specific effects .
- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., CYP19A1 in aromatase regulation) at environmentally relevant doses (1–100 nM) .
- Computational Toxicology : Combine molecular docking (e.g., AutoDock Vina) with quantitative structure-activity relationship (QSAR) models to predict binding affinities for nuclear receptors .
Q. How can researchers mitigate oxidative stress artifacts in BPA-MS toxicity studies?
Category : Advanced Research Question
Answer :
- Antioxidant Controls : Co-treat with N-acetylcysteine (NAC) or Trolox to distinguish BPA-MS-specific effects from reactive oxygen species (ROS)-mediated damage .
- Oxidative Stress Markers : Quantify 8-hydroxy-2′-deoxyguanosine (8-OHdG) in DNA via HPLC-ECD or glutathione (GSH) depletion via colorimetric assays.
- Voltammetric Validation : Use cyclic voltammetry to detect hidden oxidation of BPA-MS in cell culture media, which may generate confounding byproducts .
Properties
CAS No. |
267244-09-7 |
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Molecular Formula |
C15H16O5S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19) |
InChI Key |
DOJJVTGTRZSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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